molecular formula C11H15N3O4S B1517286 4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one CAS No. 1036545-01-3

4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one

Cat. No.: B1517286
CAS No.: 1036545-01-3
M. Wt: 285.32 g/mol
InChI Key: DUWJYYMOPNNKAZ-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes a piperazin-2-one ring and a 3-amino-4-methoxybenzenesulfonyl group. Its unique properties make it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the core piperazin-2-one ring. This can be achieved through the cyclization of appropriate diamines under acidic conditions. The subsequent introduction of the 3-amino-4-methoxybenzenesulfonyl group is often performed through a sulfonation reaction, where the piperazin-2-one ring is treated with 3-amino-4-methoxybenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-(3-nitro-4-methoxybenzenesulfonyl)piperazin-2-one.

  • Reduction: Formation of this compound from its nitro derivative.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a therapeutic agent in the treatment of various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one is similar to other compounds with piperazin-2-one and benzenesulfonyl groups. its unique combination of functional groups and molecular structure sets it apart. Some similar compounds include:

  • Piperazine derivatives: These compounds share the piperazin-2-one ring but may have different substituents.

  • Benzenesulfonic acid derivatives: These compounds contain the benzenesulfonyl group but differ in their core structure.

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Properties

IUPAC Name

4-(3-amino-4-methoxyphenyl)sulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-18-10-3-2-8(6-9(10)12)19(16,17)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWJYYMOPNNKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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